3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol
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Overview
Description
3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol is an organic compound with a complex structure that includes a phenoxy group, a propanediol moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol typically involves the reaction of 4-(1,1-Dimethylethyl)-2-(2-propenyl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the phenol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylethyl)-2-(2-propenyl)phenol: A precursor in the synthesis of the target compound.
Epichlorohydrin: Used in the synthesis of the target compound.
Phenoxypropanediol derivatives: Compounds with similar structures and properties.
Uniqueness
3-(4-(1,1-Dimethylethyl)-2-(2-propenyl)phenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55143-11-8 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-(4-tert-butyl-2-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H24O3/c1-5-6-12-9-13(16(2,3)4)7-8-15(12)19-11-14(18)10-17/h5,7-9,14,17-18H,1,6,10-11H2,2-4H3 |
InChI Key |
XPOXPTLEXHZSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(CO)O)CC=C |
Origin of Product |
United States |
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